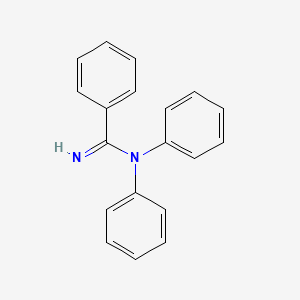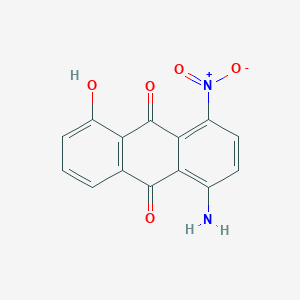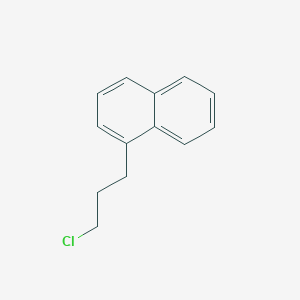
1-(3-Chloropropyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)naphthalene is an organic compound characterized by a naphthalene ring substituted with a 3-chloropropyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)naphthalene can be synthesized through several methods. One common approach involves the reaction of naphthalene with 3-chloropropanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the substitution of the hydroxyl group with a chlorine atom to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to ensure the high purity of the final product .
化学反応の分析
Types of Reactions: 1-(3-Chloropropyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of this compound can yield naphthalene derivatives with reduced functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
科学的研究の応用
1-(3-Chloropropyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(3-Chloropropyl)naphthalene exerts its effects involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways and cellular functions .
類似化合物との比較
1-Chloronaphthalene: Similar in structure but lacks the propyl group, leading to different reactivity and applications.
1-(3-Bromopropyl)naphthalene: Similar but with a bromine atom instead of chlorine, which can affect its reactivity and chemical properties.
1-(3-Hydroxypropyl)naphthalene: Similar but with a hydroxyl group, leading to different chemical behavior and applications.
Uniqueness: 1-(3-Chloropropyl)naphthalene is unique due to the presence of the 3-chloropropyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and industrial applications .
特性
CAS番号 |
27650-85-7 |
|---|---|
分子式 |
C13H13Cl |
分子量 |
204.69 g/mol |
IUPAC名 |
1-(3-chloropropyl)naphthalene |
InChI |
InChI=1S/C13H13Cl/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10H2 |
InChIキー |
ANJLYKLFJOGBET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)
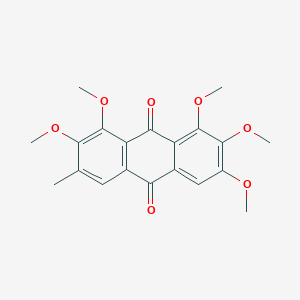
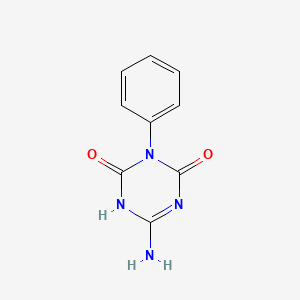
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)
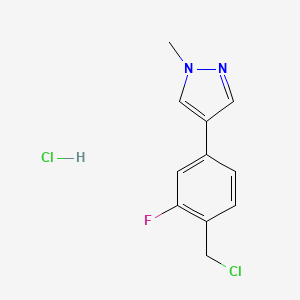
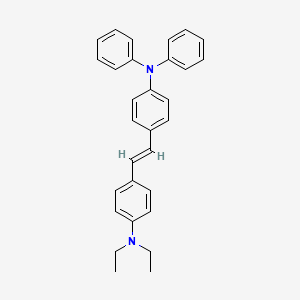
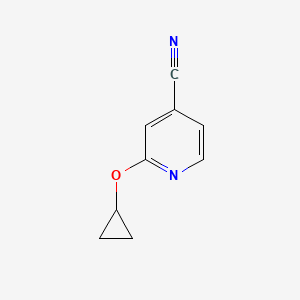
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
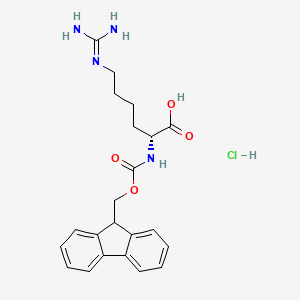
![4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
